molecular formula C10H18N4 B14749913 1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane CAS No. 947-00-2

1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane

Cat. No.: B14749913
CAS No.: 947-00-2
M. Wt: 194.28 g/mol
InChI Key: AYKRGIOUELXFSY-UHFFFAOYSA-N
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Description

1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane is a compound belonging to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane typically involves the reaction of 1,4-dibromobutane with imidazole under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the imidazole nitrogen attacks the carbon atoms of the dibromobutane, displacing the bromine atoms and forming the desired product.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often carried out at elevated temperatures to increase the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized to form imidazolium salts.

    Reduction: The compound can be reduced to form dihydroimidazole derivatives.

    Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and can be carried out in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

    Oxidation: Imidazolium salts.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives, depending on the substituent introduced.

Scientific Research Applications

1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties, making this compound a candidate for drug development.

    Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The imidazole rings can also interact with metal ions, making the compound useful in coordination chemistry and catalysis.

Comparison with Similar Compounds

  • 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
  • 1,4-Di(1H-imidazol-1-yl)benzene
  • 2,5-Disubstituted 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene

Comparison: 1,4-Bis(4,5-dihydro-1h-imidazol-2-yl)butane is unique due to its flexible butane linker, which allows for greater conformational freedom compared to the rigid aromatic linkers in similar compounds. This flexibility can enhance its binding affinity and specificity in various applications, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

947-00-2

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

2-[4-(4,5-dihydro-1H-imidazol-2-yl)butyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H18N4/c1(3-9-11-5-6-12-9)2-4-10-13-7-8-14-10/h1-8H2,(H,11,12)(H,13,14)

InChI Key

AYKRGIOUELXFSY-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CCCCC2=NCCN2

Origin of Product

United States

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